Ethyl 4-[({1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-{2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline core, a benzoyl group, and an ethyl ester. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzoyl chloride with 3-oxo-1,2,3,4-tetrahydroquinoxaline, followed by the acylation of the resulting intermediate with ethyl 4-aminobenzoate. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, hydroxylated compounds, and other functionalized aromatic compounds.
Scientific Research Applications
ETHYL 4-{2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Ethyl 4-methylbenzoate: A simpler ester with applications in organic synthesis and as a flavoring agent.
Ethyl benzoylacetate: Used in the synthesis of various pharmaceuticals and as an intermediate in organic reactions.
Uniqueness
ETHYL 4-{2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE stands out due to its complex structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in pharmaceutical research make it a valuable compound in scientific studies.
Properties
Molecular Formula |
C27H25N3O5 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H25N3O5/c1-3-35-27(34)19-12-14-20(15-13-19)28-24(31)16-23-25(32)29-21-6-4-5-7-22(21)30(23)26(33)18-10-8-17(2)9-11-18/h4-15,23H,3,16H2,1-2H3,(H,28,31)(H,29,32) |
InChI Key |
UVBASXJMTJLEPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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